阿米卡星水合物

描述

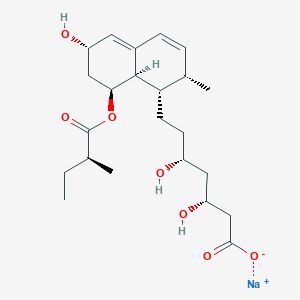

阿米卡星水合物是一种半合成的氨基糖苷类抗生素,衍生自卡那霉素 A。 它主要用于治疗由耐药性革兰氏阴性细菌和一些革兰氏阳性细菌引起的感染 。 阿米卡星水合物以其对鲍曼不动杆菌和铜绿假单胞菌等细菌的有效性而闻名 .

科学研究应用

阿米卡星水合物具有广泛的科学研究应用:

化学: 用于研究氨基糖苷类抗生素及其化学性质.

生物学: 用于研究细菌耐药性和新型抗生素的开发.

医学: 用于治疗由多重耐药菌引起的严重感染.

工业: 应用于抗生素和其他医药产品的生产.

作用机制

生化分析

Biochemical Properties

Amikacin hydrate plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, causing misreading of the mRNA sequence and inhibition of translocation . This interaction leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death . Amikacin hydrate interacts with various enzymes and proteins, including aminoglycoside-modifying enzymes, which can acetylate, phosphorylate, or adenylate the antibiotic, leading to resistance .

Cellular Effects

Amikacin hydrate exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell function by interfering with protein synthesis, which is essential for cell growth and replication . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to bacterial cell death . In mammalian cells, amikacin hydrate can cause nephrotoxicity and ototoxicity, affecting kidney and auditory cells, respectively .

Molecular Mechanism

The primary mechanism of action of amikacin hydrate involves binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and tRNA acceptor sites . This binding disrupts normal protein synthesis, leading to the production of non-functional or toxic proteins . Additionally, amikacin hydrate can inhibit the formation of the Z ring, a critical component of bacterial cell division . These molecular interactions result in the inhibition of bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amikacin hydrate can change over time. The stability and degradation of amikacin hydrate are influenced by factors such as temperature and pH . Long-term exposure to amikacin hydrate can lead to the development of bacterial resistance due to the selection of resistant strains . In vitro and in vivo studies have shown that prolonged use of amikacin hydrate can result in nephrotoxicity and ototoxicity, affecting kidney and auditory function .

Dosage Effects in Animal Models

The effects of amikacin hydrate vary with different dosages in animal models. At therapeutic doses, amikacin hydrate effectively treats bacterial infections without causing significant adverse effects . At high doses, amikacin hydrate can cause nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . Threshold effects have been observed, where doses above a certain level result in toxic effects, while lower doses are well-tolerated .

Metabolic Pathways

Amikacin hydrate is primarily eliminated by the kidneys through glomerular filtration . Its structure has been modified to reduce enzymatic deactivation, thereby reducing bacterial resistance . Amikacin hydrate interacts with various metabolic pathways, including those involved in fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing bacterial survival and growth .

Transport and Distribution

Amikacin hydrate is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and has limited penetration into cells . Amikacin hydrate interacts with transporters and binding proteins that facilitate its movement across cell membranes . The drug’s localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .

Subcellular Localization

The subcellular localization of amikacin hydrate is primarily in the cytoplasm, where it exerts its antibacterial effects by binding to ribosomal subunits . Amikacin hydrate does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are largely dependent on its ability to reach and interact with bacterial ribosomes .

准备方法

化学反应分析

相似化合物的比较

阿米卡星水合物在氨基糖苷类中是独一无二的,因为它对大多数氨基糖苷类修饰酶具有耐药性 。 类似的化合物包括:

卡那霉素: 阿米卡星的母体化合物.

庆大霉素: 另一种氨基糖苷类抗生素,具有类似的作用机制.

新霉素: 用于治疗类似的细菌感染,但具有不同的耐药性特征.

属性

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-XTHCGPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257517-67-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel target has been explored for Amikacin Hydrate in the context of tuberculosis treatment? []

A1: Recent computational studies suggest that Amikacin Hydrate could potentially inhibit Mycobacterium tuberculosis (Mtb) resuscitation from a dormant state by targeting resuscitation-promoting factor B (RpfB). [] This protein plays a crucial role in reactivating dormant Mtb, a major factor contributing to the spread of tuberculosis, especially latent tuberculosis infection. []

Q2: How does Amikacin Hydrate compare to other potential RpfB inhibitors in silico? []

A2: Computational modeling indicates that Amikacin Hydrate exhibits strong binding affinity to the active site of RpfB, with a binding free energy of -66.87 kcal/mol. [] This binding affinity surpasses that of the reference inhibitor, 4-benzoyl-2-nitrophenyl thiocyanate (NPT7). [] Molecular dynamics simulations further suggest that Amikacin Hydrate forms a stable complex with RpfB, potentially hindering its function. []

Q3: Besides its antibacterial activity, has Amikacin Hydrate been explored for other applications in disease modeling? []

A3: Yes, Amikacin Hydrate has been employed in the development of novel hydrogel systems named "Amikagels" for creating three-dimensional tumor microenvironments (3DTMs) of breast cancer cells. [] These 3DTMs, generated by crosslinking Amikacin Hydrate with poly(ethylene glycol) diglycidyl ether, provide a more physiologically relevant model for studying tumor behavior and drug resistance compared to traditional two-dimensional cell cultures. []

Q4: What are the implications of using Amikacin Hydrate in generating 3DTMs for drug discovery? []

A4: Utilizing Amikacin Hydrate-based hydrogels to create 3DTMs offers a valuable platform for studying drug resistance mechanisms in cancer. [] For instance, breast cancer 3DTMs grown on Amikagels exhibited increased resistance to chemotherapeutic drugs like mitoxantrone and doxorubicin compared to their 2D counterparts. [] This highlights the potential of such models in identifying novel therapeutic targets and developing more effective treatment strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。